molecular formula C11H12O3 B3116444 Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate CAS No. 216582-48-8

Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B3116444
CAS No.: 216582-48-8
M. Wt: 192.21 g/mol
InChI Key: UFJZPZHRFJHSOG-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization . This compound is characterized by its unique structure, which includes a hydroxyl group and a carboxylate ester group attached to an indene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to give nitromethylindene. This intermediate is then hydrogenated over palladium on carbon (Pd/C) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate ester groups play a crucial role in its biological activity by facilitating binding to target proteins and enzymes. The compound may modulate various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methoxy-2,3-dihydro-1H-indene-1-carboxylate
  • Methyl 6-amino-2,3-dihydro-1H-indene-1-carboxylate
  • Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate

Uniqueness

Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-11(13)9-5-3-7-2-4-8(12)6-10(7)9/h2,4,6,9,12H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJZPZHRFJHSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C1C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732212
Record name Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216582-48-8
Record name Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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